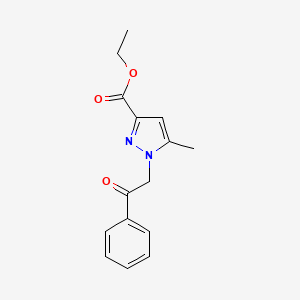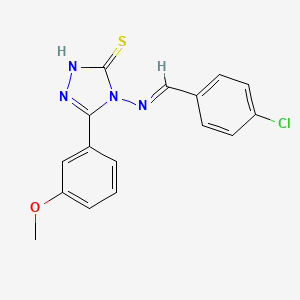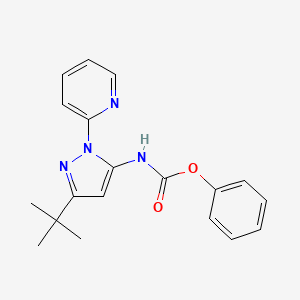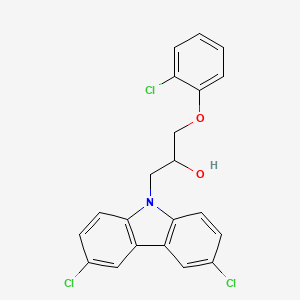
1-(2,4,5-Trimethylphenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4,5-Trimethylphenyl)methanamine is an organic compound with the molecular formula C10H15N. It is a derivative of methanamine, where the amine group is attached to a 2,4,5-trimethylphenyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethylphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: 1-(2,4,5-Trimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
1-(2,4,5-Trimethylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,4,5-trimethylphenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
1-(2,4,5-Trimethylphenyl)ethanone: A related compound with a ketone group instead of an amine.
2,4,5-Trimethylbenzaldehyde: The aldehyde precursor used in the synthesis of 1-(2,4,5-trimethylphenyl)methanamine.
2,4,5-Trimethylaniline: An aniline derivative with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring and the presence of the methanamine group
属性
CAS 编号 |
72221-85-3 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
(2,4,5-trimethylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6,11H2,1-3H3 |
InChI 键 |
PDHGIVRQQZJDAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-chlorobenzyl)-4-[4-(2-methylbenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12047978.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12047990.png)



![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048022.png)
![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)
![[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12048029.png)
![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)

